4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a pyrazolone core with biphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of biphenyl-4-carbonyl chloride with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The biphenyl and phenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carbonyl chloride: Used as a precursor in the synthesis of various biphenyl derivatives.
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A core structure in many pyrazolone-based compounds.
Uniqueness
4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of biphenyl and pyrazolone moieties, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(4-phenylbenzoyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-21(23(27)25(24-16)20-10-6-3-7-11-20)22(26)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTRNWORWUHRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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